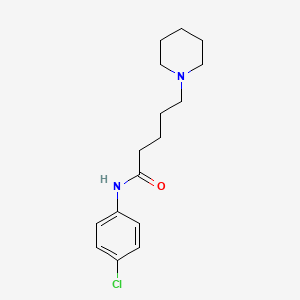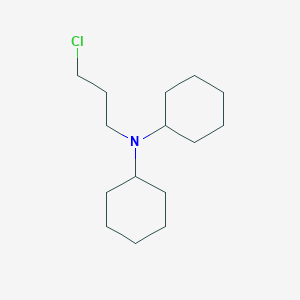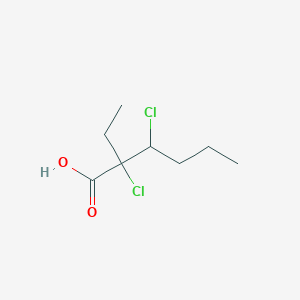![molecular formula C10H19N3O B14346425 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one CAS No. 93491-17-9](/img/structure/B14346425.png)
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one is a chemical compound with a unique structure that combines an imidazolidinone ring with a dimethylazetidine moiety
Métodos De Preparación
The synthesis of 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 3,3-dimethylazetidine with an appropriate imidazolidinone precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as dichloromethane or toluene. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A related compound used as a solvent and in organic synthesis.
3,3-Dimethylazetidinone: Another similar compound with applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
93491-17-9 |
|---|---|
Fórmula molecular |
C10H19N3O |
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
1-[2-(3,3-dimethylazetidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C10H19N3O/c1-10(2)7-12(8-10)5-6-13-4-3-11-9(13)14/h3-8H2,1-2H3,(H,11,14) |
Clave InChI |
MYLKPHHAOOFJQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CCN2CCNC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)




![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)

![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)


![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)

